Lucialdehyde A

描述

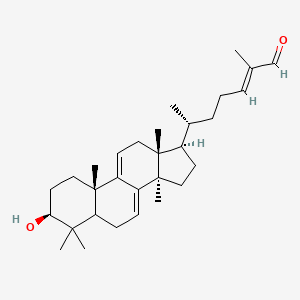

Lucialdehyde A, also known as this compound, is a useful research compound. Its molecular formula is C30H46O2 and its molecular weight is 438.7 g/mol. The purity is usually 95%.

The exact mass of the compound (E,6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Lucialdehyde A is a lanostane-type triterpene aldehyde . It has been found to exhibit cytotoxic effects on various tumor cells, including Lewis lung carcinoma (LLC), T-47D, Sarcoma 180, and Meth-A tumor cell lines . These tumor cells are the primary targets of this compound.

Mode of Action

It has been observed to exhibit cytotoxic effects on tumor cells . This suggests that this compound may interact with cellular components or processes that are critical for the survival and proliferation of these cells, leading to their death or growth inhibition.

Result of Action

This compound has been found to exhibit cytotoxic effects on various tumor cells This suggests that the molecular and cellular effects of this compound’s action include the death or growth inhibition of these cells

属性

IUPAC Name |

(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25-26,32H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25?,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOSHOXMAZYZOK-SAXMSOSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the biological activities of Lucialdehyde B?

A1: Lucialdehyde B has demonstrated cytotoxic activity against various cancer cell lines in vitro, including Lewis lung carcinoma (LLC), T-47D, Sarcoma 180, and Meth-A tumor cells . Additionally, studies show it can suppress proliferation and induce mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells . This suggests potential anti-cancer properties, but further research is needed. Lucialdehyde B also exhibits potent inhibitory activity against herpes simplex virus , highlighting its potential antiviral applications.

Q2: How does Lucialdehyde B exert its anti-cancer effects?

A2: Research indicates that Lucialdehyde B triggers several events within nasopharyngeal carcinoma CNE2 cells, contributing to its anti-cancer activity:

- Induction of reactive oxygen species (ROS) and calcium aggregation .

- Opening of the mitochondrial permeability transition pore (mPTP) .

- Reduction of mitochondrial membrane potential (MMP) .

- Upregulation of mitochondrial apoptosis-related protein expression .

- Inhibition of the Ras/ERK signaling pathway .

Q3: Has the structure of Lucialdehyde B been confirmed, and what is its molecular formula and weight?

A3: Yes, the structure of Lucialdehyde B has been elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Its structure is characterized as (24E)-3,7-dioxo-5 alpha-lanosta-8,24-dien-26-al. This corresponds to a molecular formula of C30H46O3 and a molecular weight of 454.68 g/mol.

Q4: Are there other natural sources of Lucialdehyde B besides Ganoderma lucidum?

A4: While Lucialdehyde B was initially isolated from Ganoderma lucidum, recent research has identified its presence in the fruit peel extract of Garcinia forbesii King . This discovery suggests that this compound might be present in other yet-to-be-studied plant species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493267.png)

![6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B1493271.png)

![6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B1493273.png)

![2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1493276.png)

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1493283.png)